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Compound of Interest

Compound Name: (R)-Dabelotine

Cat. No.: B1669738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or documentation could be found for a

compound named "(R)-Dabelotine." The information presented in this guide pertains to (R)-

(-)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound also known by the designation (-)-

BPAP. It is presumed that "(R)-Dabelotine" may be an alternative or internal identifier for this

molecule.

Introduction
(R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, hereafter referred to as (R)-Dabelotine, is a

selective catecholaminergic and serotonergic activity enhancer.[1] It has been investigated for

its potential therapeutic effects in mood disorders and as a candidate for the symptomatic

treatment of early Parkinson's disease.[1][2] This technical guide provides a comprehensive

overview of the enantioselective synthesis of (R)-Dabelotine, its analytical characterization,

and its mechanism of action.

Synthesis of (R)-Dabelotine
The enantioselective synthesis of (R)-Dabelotine has been described, confirming its absolute

configuration as (R) through X-ray crystallographic analysis.[3] The synthetic strategy involves

the coupling of benzofuran with a chiral synthon, followed by subsequent chemical

modifications.[3]
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Synthetic Pathways
Two primary synthetic approaches have been outlined for the preparation of (R)-Dabelotine:[3]

Pathway A: Coupling of benzofuran with (R)-N-tosyl-2-propylaziridine.

Pathway B: Coupling of benzofuran with (R)-N-methoxy-N-methylnorvalinamide.

Experimental Protocol: Illustrative Synthesis
The following is an illustrative experimental protocol based on the reported synthetic strategies.

[3] Specific reaction conditions, solvents, and purification methods would require further

optimization based on laboratory-specific equipment and reagents.

Step 1: Coupling Reaction

To a solution of benzofuran in an appropriate aprotic solvent (e.g., tetrahydrofuran) under an

inert atmosphere (e.g., argon), add a strong base (e.g., n-butyllithium) at a low temperature

(e.g., -78 °C) to deprotonate the benzofuran.

To this solution, add the chiral synthon ((R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-

methylnorvalinamide) dropwise while maintaining the low temperature.

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period

to ensure complete reaction.

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, and dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure to obtain the crude coupling product.

Step 2: Modification of the Coupling Product

The resulting intermediate from Step 1 undergoes further chemical modifications to yield the

final (R)-Dabelotine. These modifications may include deprotection of the amine and other

necessary transformations.
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The specific reagents and conditions for these modifications will depend on the chosen

synthetic pathway and the nature of the intermediate.

Step 3: Purification and Isolation

The final product is purified using standard techniques such as column chromatography on

silica gel.

The purity of the isolated (R)-Dabelotine is assessed by analytical methods such as HPLC

and NMR.

Characterization of (R)-Dabelotine
The characterization of (R)-Dabelotine involves a combination of spectroscopic and analytical

techniques to confirm its chemical structure, purity, and biological activity.

Physicochemical and Spectroscopic Data
Parameter Description

Molecular Formula C₁₇H₂₃NO

Molecular Weight 257.37 g/mol

Stereochemistry (R)-enantiomer

Confirmation of Structure

The absolute configuration of (-)-BPAP was

confirmed as (R) by X-ray crystallographic

analysis.[3]

Analytical Techniques

High-Performance Liquid Chromatography

(HPLC), Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), Mass Spectrometry

(MS), and X-ray Crystallography are used for

structural elucidation and purity assessment.

Biological Activity Characterization
The biological activity of (R)-Dabelotine has been characterized through its interaction with

monoamine transporters.
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Assay IC₅₀ (nM)

[³H]dopamine uptake inhibition (hDAT) 42 ± 9

[³H]norepinephrine uptake inhibition (hNET) 52 ± 19

[³H]serotonin uptake inhibition (hSERT) 640 ± 120

Data obtained from studies on human embryonic kidney 293 (HEK 293) cells expressing the

respective human transporters.[1]

Mechanism of Action
(R)-Dabelotine acts as a catecholaminergic and serotonergic activity enhancer by inhibiting the

reuptake of dopamine and norepinephrine, and to a lesser extent, serotonin.[1] This leads to an

increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing

their signaling.

Signaling Pathway Diagram
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Mechanism of Action of (R)-Dabelotine
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Caption: (R)-Dabelotine inhibits monoamine transporters.

Experimental Workflow for Transporter Inhibition Assay
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Workflow for Neurotransmitter Transporter Inhibition Assay
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Caption: Neurotransmitter uptake inhibition assay workflow.
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Conclusion
(R)-Dabelotine, or (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, is a promising molecule

with a well-defined enantioselective synthesis and a characterized mechanism of action as a

monoamine reuptake inhibitor. This guide provides foundational information for researchers

and professionals involved in the development of novel therapeutics for neurological and mood

disorders. Further research into its pharmacokinetic and pharmacodynamic properties, as well

as its efficacy and safety in preclinical and clinical models, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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